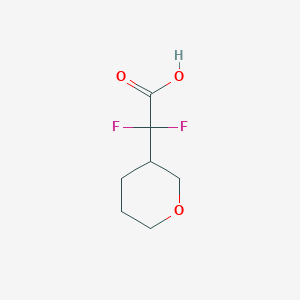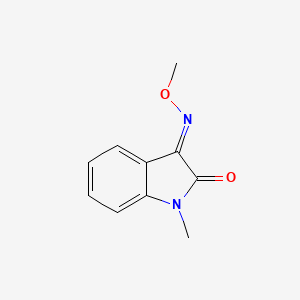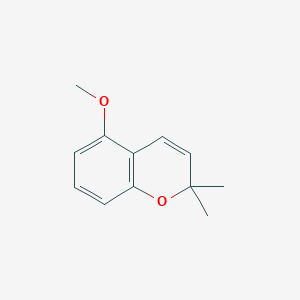![molecular formula C12H13NO B11908863 6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 327021-89-6](/img/structure/B11908863.png)
6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant in natural products and pharmaceuticals due to their biological and pharmacological properties. This compound is characterized by a methoxy group at the 6th position and a tetrahydrocyclopenta ring fused to the indole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core. For instance, the reaction of 2-(7-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid with boron tribromide in dichloromethane at low temperatures, followed by ethanol treatment, yields the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The Fischer indole synthesis is favored due to its high yield and operational simplicity. The use of microwave irradiation can further enhance reaction rates and yields, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction in the presence of palladium on carbon and hydrogen gas yields hexahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon and hydrogen gas are typically used for reduction reactions.
Substitution: Electrophilic reagents such as bromine or nitronium ions are used for substitution reactions.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Hexahydrocyclopenta[b]indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with specific molecular targets. The methoxy group and the indole core play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can interact with various signaling pathways, influencing cellular processes such as proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole: Similar structure with a pyrido ring instead of a cyclopenta ring.
1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the methoxy group at the 6th position.
Uniqueness
6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in drug discovery .
Propriétés
Numéro CAS |
327021-89-6 |
|---|---|
Formule moléculaire |
C12H13NO |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
6-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C12H13NO/c1-14-8-5-6-10-9-3-2-4-11(9)13-12(10)7-8/h5-7,13H,2-4H2,1H3 |
Clé InChI |
VSAFAJXSNSESEN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C3=C(N2)CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B11908790.png)
![[1]Benzopyrano[3,2-c]pyrazol-9(1H)-one](/img/structure/B11908792.png)



![Octahydrospiro[cyclopenta[c]pyridine-6,2'-[1,3]dioxolane]](/img/structure/B11908800.png)
![1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone](/img/structure/B11908809.png)







